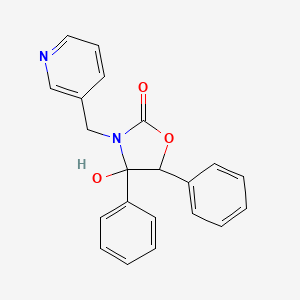![molecular formula C18H19F3N4O4S B11076212 methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11076212.png)
methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a morpholino group, and a benzothiazole moiety
Métodos De Preparación
The synthesis of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and the subsequent functionalization with the morpholino and trifluoromethyl groups. Common reagents used in these reactions include various halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or trifluoromethyl groups, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), catalysts such as palladium, and specific temperature and pressure settings to achieve the desired transformations.
Aplicaciones Científicas De Investigación
METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mecanismo De Acción
The mechanism of action of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, while the morpholino group may influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar compounds to METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE include other triazine derivatives and benzothiazole-containing molecules. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
Triazine derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine exhibit different reactivity and applications due to the presence of chloro groups instead of trifluoromethyl and morpholino groups.
Benzothiazole derivatives: Molecules such as 2-aminobenzothiazole have distinct biological activities and uses compared to the more complex structure of the target compound.
The uniqueness of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C18H19F3N4O4S |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
methyl 8-ethoxy-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C18H19F3N4O4S/c1-3-29-11-4-5-12-13(10-11)30-16-23-17(14(26)27-2,18(19,20)21)22-15(25(12)16)24-6-8-28-9-7-24/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
AREUBTVKKCKFGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11076133.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenoxy]sulfonyl}carbamate](/img/structure/B11076141.png)
![2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11076148.png)

![Ethyl [3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-5'-phenyl-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11076165.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11076168.png)
![4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11076176.png)
![5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076186.png)

![3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11076202.png)
![N-(4-chlorophenyl)-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11076203.png)
![2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B11076216.png)
![N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11076217.png)
![2,3,4,8,9-pentafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11076223.png)
